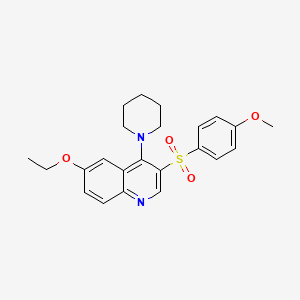

6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a complex organic compound with the molecular formula C23H26N2O4S and a molecular weight of 426.53 g/mol This compound is characterized by its quinoline core structure, which is substituted with ethoxy, methoxyphenyl, sulfonyl, and piperidinyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

This compound has garnered attention for its potential therapeutic applications, especially as an enzyme inhibitor. The mechanism of action likely involves binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. This characteristic makes it a candidate for further investigation in drug discovery for conditions like cancer and infectious diseases.

Key Areas of Investigation:

-

Anticancer Activity

- Quinoline derivatives, including this compound, have shown potential in inhibiting cancer cell proliferation. Research indicates effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways such as PI3K/Akt and MAPK.

-

Antimicrobial Properties

- The compound exhibits antimicrobial activity, suggesting its potential use in treating bacterial infections. Studies have indicated that quinoline derivatives can disrupt bacterial cell wall synthesis.

-

Antimalarial Activity

- Quinoline derivatives are well-documented for their antimalarial properties. This compound may contribute to the development of new antimalarial drugs, addressing the global health challenge posed by malaria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline. Variations in substituents can significantly influence its pharmacological properties.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline | Ethoxy and morpholin substituent | Potential use as a PET tracer |

| 6-Ethoxy-3-(4-chlorobenzenesulfonyl)-4-(methylpiperidin-1-yl)quinoline | Chlorobenzenesulfonyl group | Investigated for different biological targets |

| 6-Ethoxy-3-(phenylsulfonyl)-4-(piperidin-1-yl)quinoline | Lacks methyl substitution on sulfonyl group | Exhibits different pharmacological properties |

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. Researchers have designed and synthesized various derivatives to evaluate their biological activities against Mycobacterium tuberculosis and other pathogens.

Evaluation Metrics:

- Inhibitory Concentrations (IC50 and IC90) : These metrics help determine the efficacy of the compound against specific pathogens.

Case Studies

Several studies have explored the biological activities of related compounds:

- Antiplasmodium Agents : Research published in PMC highlighted the synthesis and evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents, emphasizing the importance of structural modifications for enhanced activity against malaria parasites .

- Enzyme Inhibition Studies : Investigations into the enzymatic inhibition mechanisms revealed that compounds similar to this compound can effectively inhibit enzymes critical for cancer metabolism.

Mecanismo De Acción

The mechanism of action of 6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methyl-1-piperidinyl)quinolinium

- 6-Ethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-(1-piperidinyl)quinoline

Uniqueness

6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Actividad Biológica

6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a complex organic compound belonging to the quinoline class of heterocyclic compounds. Its unique structural features, including an ethoxy group, a methoxybenzenesulfonyl moiety, and a piperidine ring, contribute to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 498.6 g/mol. The compound's structure is characterized by:

- Quinoline Core : Provides a framework for biological activity.

- Ethoxy Group : Enhances lipophilicity and bioavailability.

- Methoxybenzenesulfonyl Moiety : Potentially increases binding affinity to biological targets.

- Piperidine Ring : Contributes to overall stability and may influence pharmacokinetics.

Research indicates that the compound likely exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. The sulfonyl group enhances binding to target proteins, potentially blocking substrate access or altering signaling pathways.

- DNA Interaction : The quinoline core is known to interact with DNA, which may lead to the inhibition of DNA synthesis in rapidly dividing cells, a common mechanism in anticancer agents.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although specific mechanisms remain to be fully elucidated.

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of the piperidine ring is associated with enhanced anticancer activity due to its ability to modulate cellular pathways .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Initial findings suggest moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. These effects are attributed to the compound's ability to interfere with bacterial enzyme systems .

Case Studies

- In Vitro Studies : In vitro tests have demonstrated that this compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells. Cell viability assays indicated a dose-dependent response, suggesting significant therapeutic potential.

- Docking Studies : Molecular docking studies have suggested that this compound binds effectively to key enzymes involved in cancer metabolism, providing insights into its mechanism of action at the molecular level .

- Comparative Analysis : A comparative analysis with other quinoline derivatives revealed that variations in substituents significantly impact biological activity. For example, compounds lacking the sulfonyl group demonstrated reduced potency against cancer cell lines.

Data Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Quinoline core with ethoxy and methoxy groups | Anticancer, Antimicrobial |

| Ethyl 1-[6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate | Similar quinoline core; additional carboxylate group | Anticancer |

| Quinoline sulfonamide derivatives | Sulfonamide instead of sulfonyl | Varying pharmacological profiles |

Propiedades

IUPAC Name |

6-ethoxy-3-(4-methoxyphenyl)sulfonyl-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-3-29-18-9-12-21-20(15-18)23(25-13-5-4-6-14-25)22(16-24-21)30(26,27)19-10-7-17(28-2)8-11-19/h7-12,15-16H,3-6,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYAAMBSHKFCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.